1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-ethyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-16-14(19)17-10-12-5-8-18(9-6-12)13-4-3-7-15-11-13/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBPJBUWJYZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-piperidone, reductive amination with pyridine-3-carbaldehyde can yield the desired piperidine derivative.
Introduction of the Urea Moiety: The urea group is introduced by reacting the piperidine derivative with ethyl isocyanate under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable processes such as:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the urea moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea and its analogs, highlighting differences in substituents, yields, and applications:
Key Structural Comparisons:
Urea Substituent Variations :
- The ethyl group in the target compound may confer moderate lipophilicity compared to the methyl group in Compound 4 or the bulky adamantan-1-yl in ACPU . Ethyl substituents balance solubility and membrane permeability, whereas adamantane derivatives are often used to enhance rigidity and receptor affinity.
- Phenylurea derivatives (e.g., Compound 31 ) introduce aromaticity, which can facilitate interactions with hydrophobic enzyme pockets.
Piperidine Substitution Patterns: The pyridin-3-ylmethyl group in the target compound provides a nitrogen-rich aromatic system, enabling hydrogen bonding or π-π interactions. Sulfonyl (14d ) and coumarin-acetyl (ACPU ) substituents introduce electron-withdrawing or fluorescent properties, respectively, expanding utility in diagnostic or mechanistic studies.
Synthetic Yields :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
